molecular formula C21H20O7 B2515825 ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 858755-72-3

ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No. B2515825
CAS RN: 858755-72-3
M. Wt: 384.384
InChI Key: ADGUVFNUDIHISX-UHFFFAOYSA-N
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Description

Comprehensive Analysis of Ethyl 2-((3-(4-Methoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Yl)Oxy)Acetate

The compound ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a derivative of the 2H-chromene ring system, which is known for its diverse pharmacological activities. The structure of a similar compound, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, has been characterized by various spectroscopic methods and confirmed by single-crystal X-ray diffraction studies . The 2H-chromene ring system is a common motif in natural products and synthetic compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of related chromene derivatives has been reported in several studies. For instance, ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was synthesized and characterized by NMR, IR, and mass spectral studies . Another related compound, ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, was synthesized and its structure was determined by single-crystal X-ray crystallography . These methods could potentially be adapted for the synthesis of ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate.

Molecular Structure Analysis

The molecular structure of chromene derivatives is often characterized by single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate exhibits several C–H···O intermolecular interactions resulting in a three-dimensional architecture . Similarly, the structure of ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate shows that the mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of the ethyl 2-hydroxyacetate moiety, and C–H···O hydrogen bonds result in the formation of zigzag layers .

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions. For instance, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates reacted with S-methylisothiosemicarbazide hydroiodide to form different products depending on the reaction conditions . These reactions highlight the reactivity of the chromene moiety and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be deduced from their molecular structure and intermolecular interactions. The crystal packing and hydrogen bonding patterns play a significant role in the solid-state properties of these compounds . The spectroscopic properties, such as UV/Vis spectra, can be computed using DFT calculations, providing insights into the electronic structure of the molecules .

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

Research on highly oxygenated 2H-chromen derivatives, such as those derived from red seaweed Gracilaria opuntia, demonstrates significant antioxidative and anti-inflammatory activities. These compounds exhibit greater safety and efficacy in pro-inflammatory cyclooxygenase and 5-lipoxygenase inhibitory assays compared to synthetic nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen. Their antioxidative activity is also commendable, showcasing potential as safer alternatives in treating inflammation-related conditions (Makkar & Chakraborty, 2018).

Antibacterial and Antifungal Activities

The synthesis and antimicrobial evaluation of thiazole substituted coumarins, starting from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate, have shown promise. These compounds were tested for their antibacterial and antifungal properties, indicating the potential for developing new antimicrobial agents based on this chemical structure (Parameshwarappa et al., 2009).

Catalysis and Synthesis Applications

A study on L-proline-catalyzed three-component domino annulation showcased the synthesis of highly substituted thienothiopyrans containing multiple stereocenters from ethyl 2-[(2-oxo-2-arylethyl)sulfonyl]acetate derivatives. This demonstrates the utility of these compounds in complex organic synthesis, offering a path to efficiently create molecules with significant stereochemical complexity (Indumathi et al., 2010).

Material Science and Crystallography

The characterization, crystal structure, and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate contribute to material science by providing insights into intermolecular interactions and crystal packing stability. Such studies are foundational for understanding the physical properties of materials and designing compounds with desired characteristics (Jyothi et al., 2017).

Potential for Novel Drug Development

Flavonoids and chromenes derived from Artemisia annua, including compounds structurally related to ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, have been identified with potential antioxidative and antimicrobial activities. These findings underscore the potential for developing new therapeutic agents based on these structures (Yang et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Chromone derivatives are often studied for their potential biological activities, which can include interactions with various enzymes or receptors .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with any chemical, appropriate safety precautions should be taken when handling and storing the compound .

properties

IUPAC Name

ethyl 2-[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-25-19(22)12-26-16-9-10-17-18(11-16)27-13(2)21(20(17)23)28-15-7-5-14(24-3)6-8-15/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGUVFNUDIHISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

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